4-Methyl-3-nitro-2-(trichloromethyl)-2H-chromene
Overview
Description
4-Methyl-3-nitro-2-(trichloromethyl)-2H-chromene is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a trichloromethyl group, a nitro group, and a methyl group attached to the chromene core, making it a unique and interesting molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-nitro-2-(trichloromethyl)-2H-chromene typically involves the reaction of N-unsubstituted imines of 2-hydroxyacetophenones with trichloro (trifluoro) ethylidene nitromethanes . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-nitro-2-(trichloromethyl)-2H-chromene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The trichloromethyl group can be reduced to a methyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of 4-Methyl-3-amino-2-(trichloromethyl)-2H-chromene.
Reduction: Formation of 4-Methyl-3-nitro-2-methyl-2H-chromene.
Substitution: Formation of various substituted chromenes depending on the nucleophile used.
Scientific Research Applications
4-Methyl-3-nitro-2-(trichloromethyl)-2H-chromene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Methyl-3-nitro-2-(trichloromethyl)-2H-chromene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trichloromethyl group can also participate in reactions that modify the compound’s activity and stability.
Comparison with Similar Compounds
4-Methyl-3-nitro-2-pyridone: Similar in structure but lacks the trichloromethyl group.
4-Methyl-3-nitro-2-furanilide: Contains a furan ring instead of a chromene ring.
2-Hydroxy-4-methyl-3-nitropyridine: Similar nitro and methyl groups but different core structure.
Uniqueness: 4-Methyl-3-nitro-2-(trichloromethyl)-2H-chromene is unique due to the presence of the trichloromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-methyl-3-nitro-2-(trichloromethyl)-2H-chromene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl3NO3/c1-6-7-4-2-3-5-8(7)18-10(11(12,13)14)9(6)15(16)17/h2-5,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBRWRSKBZDJCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(OC2=CC=CC=C12)C(Cl)(Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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